2,1,3-Benzothiadiazole-5-carboxylic acid
Overview
Description
2,1,3-Benzothiadiazole-5-carboxylic acid is a chemical compound with the molecular formula C7H4N2O2S . It has a molecular weight of 180.19 . The IUPAC name for this compound is 2,1,3-benzothiadiazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2,1,3-Benzothiadiazole-5-carboxylic acid consists of a benzene ring fused to a 1,2,3-thiadiazole . The InChI code for this compound is 1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 2,1,3-Benzothiadiazole-5-carboxylic acid are not detailed in the sources retrieved, benzothiadiazoles are generally less nucleophilic than naphthalene and nitration is slow . Alkylation reactions give exclusively the 3-amino quaternary salt .Physical And Chemical Properties Analysis
2,1,3-Benzothiadiazole-5-carboxylic acid is a solid at room temperature . It has a boiling point of 368.7±15.0 °C at 760 mmHg and a melting point of 228-230 °C . The compound has a density of 1.6±0.1 g/cm3 .Scientific Research Applications
Fabrication of Smart Porous Materials
2,1,3-Benzothiadiazole (BTD) acid derivatives, including 2,1,3-Benzothiadiazole-5-carboxylic acid, have emerged as versatile new building blocks for the fabrication of smart porous materials . These materials have large surface areas, high porosity, thermal stability, and chemical tunability, making them suitable for a wide range of applications .
Development of H-Bonded Organic Frameworks (HOFs)
BTD-based H-bonded organic frameworks (HOFs) and its methylated ester and carboxylic acid molecular units in solutions and in solid state have been studied . These studies provide new findings for a better understanding of the photobehavior of BTD derivatives and related HOFs .
Photonic Applications
The photobehavior of BTD derivatives and related HOFs can help in the development of new HOFs for photonic applications . These applications include advanced optoelectronics, where the design and fabrication of new materials with luminescence properties are of main research interest .
Spectroscopic Studies
The spectroscopic properties of BTD-based HOFs and its molecular units in solutions and in solid state have been studied . These studies provide insights into their spectroscopic properties, which can be useful in various scientific research applications .
Chemical Research
2,1,3-Benzothiadiazole-5-carboxylic acid is used in chemical research . It is available from various chemical suppliers for use in laboratory settings .
Synergising Insecticides
While not directly related to 2,1,3-Benzothiadiazole-5-carboxylic acid, 1,2,3-benzothiadiazole has been claimed to synergise insecticides . This suggests potential avenues for research into the use of 2,1,3-Benzothiadiazole-5-carboxylic acid in similar applications .
Future Directions
Future research directions could involve the development of new synthesis methods for 2,1,3-Benzothiadiazole-5-carboxylic acid and its derivatives. For instance, a transition-metal-free visible-light-induced photocatalytic method for the direct C–H alkylation of 2,1,3-benzothiadiazole has been disclosed .
Mechanism of Action
Target of Action
The primary targets of 2,1,3-Benzothiadiazole-5-carboxylic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other benzothiadiazole compounds , it might interact with its targets through a mechanism involving electron density transfer .
Pharmacokinetics
Its boiling point is approximately 368.7±15.0 °C at 760 mmHg , and its melting point is around 228-230 °C . These properties might influence its bioavailability, but more research is needed to understand its pharmacokinetic profile.
properties
IUPAC Name |
2,1,3-benzothiadiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXJZVGBCACMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345128 | |
Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzothiadiazole-5-carboxylic acid | |
CAS RN |
16405-98-4 | |
Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,1,3-benzothiadiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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